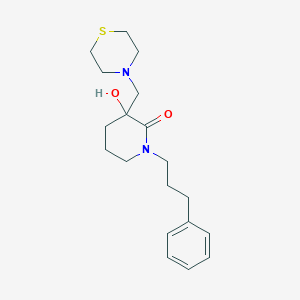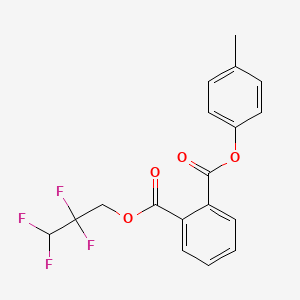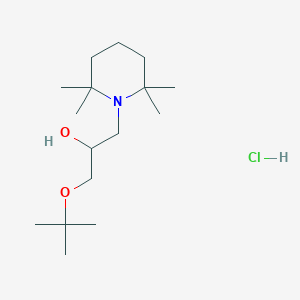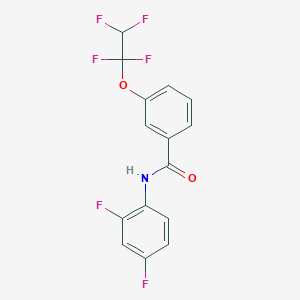![molecular formula C21H22FN5O B6119436 5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of 5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine in lab experiments include its potent activity against cancer cells, its neuroprotective effects, and its antimicrobial activity. However, there are also limitations to using this compound in lab experiments. For example, its complex synthesis method and limited availability may make it difficult to obtain in large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on 5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, more studies could be conducted to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research could also be conducted to explore its antimicrobial activity and potential use as an antimicrobial agent. Finally, efforts could be made to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-fluoroaniline with 4-(2-phenoxyethyl)-1-piperazinecarboxaldehyde in the presence of triethylamine. The resulting intermediate is then treated with cyanogen bromide and sodium azide to obtain the final product.
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antitumor activity and has been studied as a potential anticancer agent. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-19-9-5-4-8-18(19)20-16-23-25-21(24-20)27-12-10-26(11-13-27)14-15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJZZPMVNVBPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)

![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6119428.png)


![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)